The synthesis of 5-nitro-2-phenyl-1H-benzimidazoles, structurally similar to 5-Nitro-2-phenyl-1H-indole, has been reported. [] This synthesis utilizes a domino anionic process rearrangement of 3-benzoylamino-1,2-dimethyl-5-nitropyridinium salts in the presence of NaOH water-alcohol solution. [] Although a specific synthesis route for 5-Nitro-2-phenyl-1H-indole has not been identified in the provided literature, this approach involving nitropyridinium salts could potentially be adapted for its synthesis.
Applications
Antimicrobial Activity: Several studies have demonstrated the antimicrobial potential of 2-phenyl-1H-indole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. [, ]
Antioxidant Activity: Substituted 2-phenyl-1H-indoles, particularly those with electron-donating groups, have shown promising antioxidant properties. []
Anticancer Activity: Research has explored the potential of 2-phenyl-1H-indole derivatives as anticancer agents, with some exhibiting cytotoxic effects on specific cancer cell lines. []
Carbonic Anhydrase Inhibitors: 3-phenyl-1H-indole-5-sulfonamides, a class of 2-phenyl-1H-indole derivatives, have been identified as promising inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. []
Compound Description: This compound features a bromine atom at the 7-position, a methyl group at the 1-position, and a carbonitrile group at the 3-position of the indole ring. The synthesis was achieved through electrophilic aromatic substitution of 7-bromo-1-methyl-2-phenyl-1H-indole with NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) [].
2-Phenyl-1H-pyrrole-3-carboxamide []
Compound Description: This compound represents a simplified analog of the indole core, lacking the benzene ring fusion. It exhibits inverse agonism at the serotonin type 6 receptor (5-HT6R) and has shown potential as a cognition-enhancing agent [].
Compound Description: This compound displays anti-neuroinflammatory activity by inhibiting p38α MAPK []. It features a nitro group at the 2-position, a methoxy group at the 6-position, and a 1H-1,2,3-triazol-1-yl group at the 1-position of the indole ring.
3-Methyl-2-phenyl-1H-indole []
Compound Description: This compound serves as a scaffold for developing antiproliferative agents that exhibit topoisomerase II inhibitory activity []. It features a methyl group at the 3-position of the indole ring.
Compound Description: This compound serves as a lead compound for developing selective inhibitors of tumor-related human carbonic anhydrase isoforms IX and XII []. It features a hydrazinocarbonyl group at the 2-position and a sulfonamide group at the 5-position of the indole ring.
Compound Description: This compound is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of long-chain fatty acids. This compound has potential as a pharmacological tool for studying metabolic disorders and as a therapeutic target for diabetes [].
Compound Description: PV1019 is a potent and selective inhibitor of checkpoint kinase 2 (Chk2) []. It exhibits chemotherapeutic and radiosensitization potential by inhibiting Chk2 autophosphorylation, Cdc25C phosphorylation, and HDMX degradation in response to DNA damage.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CCR2 is the receptor for the chemokine CCL2, known commonly as monocyte chemotactic protein-1 (MCP-1). INCB 3284 is a potent, selective, and orally bioavailable antagonist of monocyte chemotactic protein-1 binding to CCR2 (IC50 = 3.7 nM). For comparison, it has no significant inhibitor action at over 50 ion channels, transporters, GPCRs, and other chemokine receptors when tested at a concentration of 1 μM. INCB 3284 inhibits chemotaxis in vitro (IC50 = 4.7 nM) and displays acceptable oral bioavailability in mice, rats, dogs, monkeys, and chimpanzees. INCB3284 is a potent, selective, and orally bioavailable hCCR2 Antagonist. INCB3284 exhibited an IC50 of 3.7 nM in antagonism of monocyte chemoattractant protein-1 binding to hCCR2, an IC50 of 4.7 nM in antagonism of chemotaxis activity, an IC50 of 84 μM in inhibition of the hERG potassium current, a free fraction of 58% in protein binding, high selectivity over other chemokine receptors and G-protein-coupled receptors, and acceptable oral bioavailability in rodents and primates. In human clinical trials, INCB3284 exhibited a pharmacokinetic profile suitable for once-a-day dosing (T 1/2 = 15 h).
INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. INCB40093 showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. INCB40093 blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, INCB40093 is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines. (http://cancerres.aacrjournals.org/content/74/19_Supplement/4531.short)
INCB62079 is a potent and orally active FGFR4 antagonist. INCB062079 specifically and irreversibly binds to the cysteine residue at position 552 (Cys 552) that is within the active site of FGFR4. This blocks FGFR4 autophosphorylation and activation of receptor tyrosine kinase activity that would normally occur after binding to its ligand fibroblast growth factor 19 (FGF19), which both inhibits FGFR4-mediated signaling and leads to an inhibition of tumor cell proliferation in FGF19- and FGFR4-overexpressing cells. FGFR4, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR4 expression is associated with poor prognosis. FGF19 is overexpressed by certain tumor cell types.
INCB-9471 HCl, also known as INCB-009471, is an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection.